molecular formula C16H11BrClN3O3 B2686197 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1286714-25-7

5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2686197
CAS No.: 1286714-25-7
M. Wt: 408.64
InChI Key: RYDMDUZWRWVEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The benzamide moiety is linked via an amide bond to a 1,3,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. This structural architecture places it within a class of compounds explored for diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O3/c17-10-6-7-13(18)12(8-10)15(22)19-16-21-20-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDMDUZWRWVEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenol derivatives in the presence of a suitable base, such as potassium carbonate.

    Bromination and chlorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is in the synthesis of antitumor agents. Research indicates that this compound inhibits the activity of PI3Kα kinase, a critical target in cancer therapy, with IC50 values of 1.08 μM and 2.69 μM for related compounds. The inhibition of this kinase is significant as it plays a role in cell growth and survival pathways.

Antiviral Properties

The compound has also been evaluated for its antiviral activity against various beta-coronaviruses. Preliminary studies have shown promising results, indicating that modifications to the oxadiazole structure can enhance its efficacy against viral infections .

The biological activities of compounds containing the 1,3,4-oxadiazole moiety are extensive and include:

Compound Type Structural Features Biological Activity
5-(substituted phenyl)-1,3,4-oxadiazol-2-aminesContains oxadiazole; various substitutionsAntitumor activity
N-(1,3,4-Oxadiazol-2-yl)arylcarboxamidesOxadiazole linked to aryl groupsHerbicidal properties
Phenoxy derivativesSimilar phenoxy groups; varied substitutionsAntimicrobial effects

These compounds illustrate the potential of this compound in enhancing biological activity through specific halogen substitutions and unique functional groups.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. Understanding the mechanism of action is crucial for optimizing its therapeutic potential. Interaction studies focus on elucidating how this compound interacts with biological targets at the molecular level.

Case Studies

Several case studies highlight the effectiveness of 1,3,4-oxadiazole derivatives in clinical settings:

  • Anticancer Studies : A series of oxadiazole derivatives were tested for their antiproliferative activities against various cancer cell lines. One derivative exhibited over 90% inhibition against several cancer types including breast and leukemia cell lines .
  • Antiviral Profiling : In a study focusing on beta-coronaviruses, modifications to the oxadiazole structure led to enhanced antiviral activity. This suggests that further research could lead to effective treatments for viral infections .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and oxadiazole groups allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Benzamide Substitutions Oxadiazole Substitutions Molecular Weight (g/mol) Key Biological Activity Target / Mechanism References
Target Compound 5-Bromo, 2-chloro 5-(Phenoxymethyl) 453.68* Not reported (in evidence) Hypothesized: Enzyme inhibition -
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] ~550† Antifungal Thioredoxin reductase (Trr1)
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) ~520† Antifungal Thioredoxin reductase (Trr1)
TAS1553 5-Chloro-2-sulfamoyl 2-(6-Fluoro-2,3-dimethylphenyl) 521.92 Antitumor Ribonucleotide reductase
Compound 3 (Alzheimer’s study) Unsubstituted benzamide 5-(2-Bromophenyl) ~400† GSK-3β inhibition Neurodegenerative pathways
5-F1374-0081 (Kinase inhibitor) 3-Phenoxy 5-(2-Chlorophenyl) ~400† Kinase inhibition S. aureus BstA
N-Substituted acetamide 8q (Enzyme inhibitor) 2-Sulfanylacetamide 5-(1H-Indol-3-ylmethyl) ~450† α-Glucosidase inhibition Metabolic enzymes

*Calculated based on formula C₁₇H₁₂BrClN₃O₃.
†Approximate values inferred from structural complexity.

Antifungal Activity

  • LMM5 and LMM11: Both compounds inhibit Candida albicans via Trr1 inhibition. The sulfamoyl group in LMM5 and the furan in LMM11 enhance solubility and target binding, respectively. In contrast, the target compound’s phenoxymethyl group may improve membrane permeability due to its lipophilic nature, though direct antifungal activity remains unconfirmed .

Anticancer Potential

  • TAS1553 : The 6-fluoro-2,3-dimethylphenyl group on the oxadiazole contributes to ribonucleotide reductase inhibition, critical for DNA synthesis in cancer cells. The target compound lacks electron-withdrawing groups (e.g., F) but includes bromo and chloro substituents, which may favor DNA intercalation or protein binding .

Enzyme Inhibition

  • Compound 8q: The indolemethyl group on the oxadiazole enhances α-glucosidase inhibition (IC₅₀ = 49.71 µM), surpassing acarbose in potency. The target compound’s phenoxymethyl group could similarly modulate enzyme interactions, though its orientation may affect binding efficiency .
  • Compound 3 (Alzheimer’s study): The 2-bromophenyl substitution on the oxadiazole enables hydrogen bonding with GSK-3β.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bromo and chloro substituents in the target compound likely increase logP compared to LMM5/LMM11 (which have polar sulfamoyl groups). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : At ~454 g/mol, the target compound adheres to Lipinski’s rule of five (unlike compound 4 in , which violates logP criteria), suggesting favorable oral bioavailability .

Biological Activity

5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzamide structure with halogen substitutions and a phenoxymethyl group, which enhance its pharmacological potential.

Structural Characteristics

The compound's structure includes:

  • Benzamide moiety : Provides a scaffold for biological activity.
  • Halogen substitutions (bromo and chloro) : These groups can influence the compound's reactivity and biological interactions.
  • Phenoxymethyl group : Known for enhancing the compound's ability to interact with biological targets.

Biological Activities

The biological activities of this compound are primarily attributed to its oxadiazole ring, which is associated with various therapeutic effects:

Antitumor Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antitumor properties. In particular:

  • The compound has shown inhibitory activity against the PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, indicating potential as an anticancer agent.
  • Various derivatives have demonstrated activity against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 6.6 to 13.73 μM .

Antiviral and Antioxidant Properties

The compound has also been investigated for its antiviral and antioxidant activities:

  • It is suggested that this compound may be effective against viral infections and oxidative stress-related conditions due to its structural features.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound:

  • PI3K Pathway Inhibition : The inhibition of PI3Kα kinase suggests a pathway through which the compound can exert antitumor effects.
  • Cell Cycle Interference : Studies have indicated that compounds similar to this one can interfere with the G1 phase of the cell cycle and induce apoptosis in cancer cells .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundOxadiazole ring with bromo and chloro substitutionsAntitumor activity (IC50 = 1.08 μM)
5-(substituted phenyl)-1,3,4-oxadiazol-2-aminesContains oxadiazole; various substitutionsAntitumor activity
N-(1,3,4-Oxadiazol-2-yl)arylcarboxamidesOxadiazole linked to aryl groupsHerbicidal properties
Phenoxy derivativesSimilar phenoxy groups; varied substitutionsAntimicrobial effects

Case Studies and Research Findings

Several studies have highlighted the effectiveness of derivatives related to this compound:

  • Anticancer Studies : A study reported that derivatives bearing phenoxy groups exhibited high activity against breast cancer cell lines with IC50 values significantly lower than standard treatments .
  • Pharmacological Evaluations : Research has shown that modifications in substituents on the oxadiazole ring can lead to enhanced pharmacological properties, indicating that structural optimization is key in developing more potent derivatives .

Q & A

Basic: What synthetic methodologies are employed to prepare 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves multi-step protocols:

  • Oxadiazole Ring Formation : React phenoxymethyl precursors with hydrazine derivatives under dehydrating conditions (e.g., POCl₃ as a cyclizing agent) to form the 1,3,4-oxadiazole core .
  • Benzamide Coupling : Activate the carboxylic acid group (e.g., using SOCl₂ to form acyl chloride) and couple with the oxadiazole-2-amine intermediate in anhydrous solvents like dichloromethane under nitrogen .
  • Halogenation : Introduce bromine and chlorine substituents via electrophilic substitution or metal-catalyzed cross-coupling reactions.

Key Considerations : Optimize stoichiometry of POCl₃ and monitor reaction progress via TLC . Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .
  • IR Spectroscopy : Detect C=O (amide I band, ~1650 cm⁻¹) and C=N (oxadiazole ring, ~1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H···N/F/O motifs) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]⁺ ion) .

Quality Control : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can reaction conditions be optimized for oxadiazole ring formation to improve yield?

  • Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅, polyphosphoric acid) to reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (THF, DMF) versus non-polar solvents (toluene) for cyclization efficiency.
  • Temperature Control : Reflux at 90–110°C enhances ring closure but may require inert atmospheres to prevent oxidation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (>70%) .

Troubleshooting : Low yields may result from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .

Advanced: How can researchers investigate the bioactivity of this compound against enzymatic targets?

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase targets) with IC₅₀ calculations .
  • Molecular Docking : Model interactions with proteins (e.g., PfENR, bacterial PFOR) using AutoDock Vina; validate binding via mutagenesis .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) or use fluorescent derivatives to track intracellular localization .

Controls : Include DMSO (solvent control) and known inhibitors (e.g., nitazoxanide for antiparasitic activity) .

Advanced: How to resolve contradictions in reported solubility data across studies?

  • Solvent Polarity Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25–37°C) .
  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .
  • Aggregation Studies : Perform dynamic light scattering (DLS) to identify nanoaggregates in solution .

Standardization : Report solubility as mg/mL ± SEM with detailed solvent/grade specifications (e.g., HPLC-grade DMSO) .

Advanced: What experimental frameworks assess the environmental impact of this compound?

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge .
  • Ecotoxicology : Expose Daphnia magna or Vibrio fischeri to determine LC₅₀/EC₅₀ values .
  • Soil Sorption : Measure log Kₒc via batch equilibrium tests with HPLC quantification .

Long-Term Monitoring : Deploy LC-MS/MS to track residues in water/sediment samples over 12-month periods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.